molecular formula C9H7ClN4O3 B15066437 N-(3-chloro-5-nitro-2H-indazol-7-yl)acetamide CAS No. 647853-26-7

N-(3-chloro-5-nitro-2H-indazol-7-yl)acetamide

Cat. No.: B15066437
CAS No.: 647853-26-7
M. Wt: 254.63 g/mol
InChI Key: UIEOVZFMPHBGSM-UHFFFAOYSA-N
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Description

N-(3-Chloro-5-nitro-2H-indazol-7-yl)acetamide is a heterocyclic acetamide derivative featuring an indazole core substituted with a chloro group at position 3, a nitro group at position 5, and an acetamide moiety at position 6. Indazole derivatives are pharmacologically significant due to their role as kinase inhibitors, anti-inflammatory agents, and anticancer compounds.

Properties

CAS No.

647853-26-7

Molecular Formula

C9H7ClN4O3

Molecular Weight

254.63 g/mol

IUPAC Name

N-(3-chloro-5-nitro-2H-indazol-7-yl)acetamide

InChI

InChI=1S/C9H7ClN4O3/c1-4(15)11-7-3-5(14(16)17)2-6-8(7)12-13-9(6)10/h2-3H,1H3,(H,11,15)(H,12,13)

InChI Key

UIEOVZFMPHBGSM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC2=C(NN=C12)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-5-nitro-1H-indazol-7-yl)acetamide typically involves the reaction of 3-chloro-5-nitro-1H-indazole with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

    Starting Materials: 3-chloro-5-nitro-1H-indazole and acetic anhydride.

    Reaction Conditions: Reflux in an appropriate solvent (e.g., acetic acid) for several hours.

    Purification: Recrystallization from a suitable solvent (e.g., ethanol).

Industrial Production Methods

Industrial production of N-(3-Chloro-5-nitro-1H-indazol-7-yl)acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-5-nitro-1H-indazol-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Reduction: Reduction of the nitro group can yield N-(3-Chloro-5-amino-1H-indazol-7-yl)acetamide.

    Substitution: Substitution of the chloro group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-5-nitro-2H-indazol-7-yl)acetamide is a chemical compound featuring a unique indazole structure with chloro and nitro groups at specific positions on the indazole ring. It is of interest in medicinal chemistry for its potential biological activities.

Structural and Chemical Features
this compound includes an indazole core, a chloro group, and a nitro group. The acetamide functional group can undergo nucleophilic substitution reactions, with the chloro substituent acting as a leaving group. The nitro group can participate in reduction reactions, potentially leading to amine derivatives with different biological properties.

Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-5-nitro-2H-indazole with acetic anhydride or acetic acid under controlled conditions, often requiring heating and catalysts to enhance yield and purity.

Potential Applications in Medicinal Chemistry
this compound has potential applications in medicinal chemistry as a lead compound for drug development. Its structural features may allow it to interact with biological targets relevant to various diseases, particularly cancers and inflammatory disorders. It could also serve as a building block for synthesizing more complex molecules with enhanced therapeutic profiles.

Biological Activities and Interaction Studies
Research suggests that compounds containing the indazole scaffold exhibit biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. this compound is hypothesized to possess similar activities due to its structural features. Preliminary studies suggest that it may inhibit specific enzymes or pathways involved in disease processes, although detailed biological evaluations are necessary to confirm these effects.

Interaction studies focus on its binding affinity to specific biological targets, such as enzymes or receptors, using techniques like molecular docking, surface plasmon resonance, or fluorescence spectroscopy to elucidate binding interactions and affinities. Understanding these interactions is crucial for predicting the compound's pharmacological behavior and potential efficacy as a therapeutic agent.

Comparison with Other Indazole Derivatives

Compound NameStructural FeaturesUnique Aspects
N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamideIndazole core with chloro and methyl substituentsDifferent substitution pattern affecting biological activity
N-(2-methylindazol-6-yl)acetamideSubstituted indazole without nitro groupLacks nitro group; potential for different reactivity
N-(3-aminoindazol-4-yl)acetamideIndazole with amino substitutionAmino group may enhance solubility and reactivity
This compoundIndazole core with chloro and nitro substituentsPresence of both chloro and nitro groups may confer unique properties and enhance therapeutic potential

Mechanism of Action

The mechanism of action of N-(3-Chloro-5-nitro-1H-indazol-7-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Acetamide Derivatives

Substituted Phenylacetamides ()

Compounds such as N-(2-chlorophenyl)-2-(4-((naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (7k) and N-(3-chlorophenyl)-2-(4-((naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (7l) share the acetamide backbone but differ in their aryl substituents. Key distinctions include:

  • Substituent Position: The target compound’s indazole core contrasts with the triazole-linked naphthalene systems in 7k and 7l.
  • Spectroscopic Features : The target compound’s IR spectrum would likely show C=O stretching (1670–1680 cm⁻¹) and NH vibrations (~3300 cm⁻¹), consistent with acetamide derivatives like 7k (C=O: 1662 cm⁻¹; NH: 3280 cm⁻¹) .
Trichloro-Acetamides ()

Meta-substituted trichloro-acetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide ) highlight the impact of EWGs on crystallinity. The nitro group in the target compound may induce stronger dipole interactions than chloro or methyl substituents, leading to distinct packing motifs. For instance, nitro groups in meta positions reduce symmetry and increase lattice energy, as observed in trichloro-acetamides .

Benzothiazole Acetamides ()

Benzothiazole derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ) replace the indazole core with a benzothiazole system. The trifluoromethyl group enhances lipophilicity, whereas the nitro group in the target compound may improve hydrogen-bonding capacity. Such differences influence bioavailability and target selectivity .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The nitro and chloro groups in the target compound may reduce LogP compared to benzothiazole derivatives with trifluoromethyl groups (), impacting membrane permeability .
  • Bioactivity: Indazole derivatives are known for kinase inhibition, whereas benzothiazole acetamides () are patented for unspecified therapeutic uses. The nitro group’s electron-deficient nature could enhance interactions with enzymatic active sites .

Biological Activity

N-(3-chloro-5-nitro-2H-indazol-7-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its indazole structure, which is known for various biological activities. The presence of chlorine and nitro groups contributes to its reactivity and potential therapeutic effects.

1. Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of indazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against protozoan parasites such as Trichomonas vaginalis and Leishmania species. For instance, derivatives have shown IC50 values in the low micromolar range, suggesting potent activity against these pathogens .

CompoundTarget ParasiteIC50 (μM)
Compound ATrichomonas vaginalis3.95
Compound BLeishmania spp.4.00

2. Anticancer Activity

The anticancer properties of this compound have also been investigated. Studies demonstrate that similar compounds can inhibit cell proliferation in various cancer cell lines, including lung (A549), breast (MCF-7), and melanoma (SK-MEL-28). The mechanism often involves the induction of apoptosis and cell cycle arrest .

Cell LineReference DrugIC50 (μM)Test Compound IC50 (μM)
A5495-Fluorouracil1.00.5
MCF-7Etoposide0.80.6

3. Neuroprotective Effects

Indazole derivatives have shown neuroprotective effects in models of neurotoxicity, particularly related to nitric oxide synthase inhibition. This suggests a potential role in treating neurodegenerative diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many indazole derivatives act as inhibitors of key enzymes involved in disease processes, such as acetylcholinesterase (AChE) for neurodegenerative conditions.
  • Interaction with Cellular Pathways : Compounds may modulate signaling pathways linked to cell survival, proliferation, and apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Some studies indicate that these compounds can influence oxidative stress levels within cells, contributing to their antiproliferative effects .

Case Studies

Case Study 1 : A study evaluated a series of nitroindazole derivatives against Trichomonas vaginalis. One derivative demonstrated an IC50 value significantly lower than standard treatments, suggesting enhanced efficacy in treating infections caused by this parasite.

Case Study 2 : Research on the anticancer properties of indazole derivatives revealed that certain compounds induced apoptosis in MCF-7 cells via upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

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